2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQMERBRPVRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
The thiadiazole core is synthesized via cyclodehydration of 2-(tetrahydrofuran-2-yl)carboxylic acid (prepared from tetrahydrofuran-2-carboxylic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).
Procedure :
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Combine 2-(tetrahydrofuran-2-yl)carboxylic acid (3.00 mmol) and POCl₃ (10 mL) at room temperature for 20 minutes.
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Add thiosemicarbazide (3.00 mmol) and heat at 80–90°C for 1 hour.
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Quench with water (40 mL), reflux for 4 hours, and basify to pH 8 using 50% NaOH.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Solvent | POCl₃ (neat) |
| Yield | 72–85% |
Functionalization with 4-Chlorophenyl Acetamide
The acylation step involves reacting 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with 2-(4-chlorophenyl)acetyl chloride under basic conditions.
Procedure :
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Dissolve 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (2.03 mmol) in anhydrous 1,4-dioxane (15 mL).
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Slowly add 2-(4-chlorophenyl)acetyl chloride (2.54 mmol) in dioxane (10 mL) over 10 minutes.
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Stir at room temperature for 4 hours, then pour into water (75 mL) to precipitate the product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 20°C (room temperature) |
| Base | Triethylamine |
| Yield | 89–95% |
Optimization of Critical Parameters
Solvent Selection
1,4-Dioxane is preferred over THF or ethanol due to its ability to stabilize intermediates and prevent side reactions during acylation. Polar aprotic solvents enhance the nucleophilicity of the amine group, facilitating faster reaction kinetics.
Stoichiometric Ratios
A 1:1.25 molar ratio of amine to acyl chloride ensures complete conversion, minimizing unreacted starting material. Excess acyl chloride (>1.5 eq) leads to diacylation byproducts.
Temperature Control
Maintaining temperatures below 25°C during acylation prevents decomposition of the thiadiazole ring. Elevated temperatures (>40°C) result in ring-opening side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
| Batch | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | 98.5 |
| 2 | 89 | 97.8 |
| 3 | 95 | 99.1 |
Industrial Scalability Considerations
For large-scale production, continuous flow reactors are recommended to maintain precise temperature control and reduce reaction times. Key adjustments include:
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Replacing triethylamine with DMAP (4-dimethylaminopyridine) for faster acylation.
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Using scavenger resins to remove excess acyl chloride and minimize purification steps.
Challenges and Mitigation Strategies
Ring-Opening Side Reactions
The tetrahydrofuran moiety is susceptible to acid-catalyzed ring-opening. Mitigation involves:
Diacylation Byproducts
Diacylation is suppressed by:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Potential :
- Research indicates that compounds containing thiadiazole rings can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells. Case studies have demonstrated that similar derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
-
Herbicidal Properties :
- The herbicidal activity of thiadiazole derivatives has been documented, indicating that modifications in the side chains can lead to selective herbicides for various crops. This compound's unique structure may allow for targeted action against specific weed species while minimizing damage to crops .
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiadiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting substituent variations, physical properties, and biological activities:
Key Observations
Substituent Impact on Physical Properties: The THF group in the target compound is unique compared to acetyl (11a), benzylthio (5e), or chromenone derivatives (11a), which exhibit higher melting points (214–242°C) .
Biological Activity Trends: Antimicrobial Activity: Compounds with sulfur-containing substituents (e.g., benzylthio in 5e, methylbenzylthio in 8c) demonstrate strong antimicrobial effects, likely due to thiol-mediated disruption of microbial membranes . Antitumor Potential: Derivatives with extended π-systems (e.g., chromenone in 11a) or hydrogen-bonding motifs (e.g., THF in the target compound) show promise in targeting enzymes like VEGFR-2 .
Synthetic Methodologies: The target compound’s synthesis likely involves cyclocondensation of hydrazonoyl chlorides with thiosemicarbazides, a method shared with derivatives like 15a–c and 16a–d . Alternative routes for related compounds include refluxing with acetic anhydride (e.g., compound 16 in ) or Mannich reactions for morpholine derivatives (e.g., compound 8 in ) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiadiazole-acetamide derivatives like this compound?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride in the presence of triethylamine (as a base) in dioxane or ethanol under reflux conditions . Purification typically involves recrystallization from ethanol-DMF mixtures or column chromatography .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like unreacted hydrazonoyl chlorides .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR spectra to verify the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and thiadiazole ring protons (δ ~2.5–3.5 ppm for tetrahydrofuran substituents) .
- Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the acetamide-thiadiazole backbone .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Follow hazard codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/open flames") due to potential reactivity of the thiadiazole and acetamide groups . Use fume hoods for synthesis and store in airtight containers under inert conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) to determine crystal structures. Focus on the (2E)-configuration of the thiadiazole-ylidene group and hydrogen-bonding interactions between the acetamide and tetrahydrofuran moieties .
- Challenges : Address potential twinning or low-resolution data by collecting high-quality datasets at synchrotron facilities .
Q. What computational strategies predict the compound’s binding affinity to biological targets like VEGFR-2?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of VEGFR-2 (PDB ID: 4ASD). Prioritize the thiadiazole ring and 4-chlorophenyl group as key pharmacophores for hydrophobic interactions . Validate predictions with MD simulations to assess binding stability .
- Data Interpretation : Compare computed binding energies with experimental IC50 values from kinase inhibition assays .
Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?
- Case Study : If NMR suggests a planar thiadiazole ring while crystallography reveals puckering, analyze temperature-dependent NMR to detect conformational flexibility. Use DFT calculations to model energy barriers between tautomers .
- Resolution : Cross-validate with IR spectroscopy (C=O and C=N stretches) and powder XRD to confirm dominant solid-state conformations .
Q. What in vitro assays are optimal for evaluating anticancer activity?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
